N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide
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Overview
Description
N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinamide moiety linked to a phenyl group through an oxadiazole ring. The presence of the 4-chlorophenyl group further enhances its chemical properties, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
It is known that similar compounds have a wide variety of pharmacological activities , indicating that this compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may have similar effects.
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide typically involves multiple steps. One common method starts with the preparation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with 3-aminophenol to form the oxadiazole-linked phenol. The final step involves the coupling of this intermediate with nicotinoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.
Scientific Research Applications
N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide can be compared with other similar compounds, such as:
N-(3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide: Similar structure but with a methyl group instead of a chlorine atom, leading to different chemical properties.
N-(3-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide: Contains a fluorine atom, which can affect its reactivity and biological activity.
N-(3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1226441-55-9 |
---|---|
Molecular Formula |
C24H19FN4O5S |
Molecular Weight |
494.5 |
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H19FN4O5S/c1-3-33-18-9-8-14(12-19(18)32-2)22-26-20(34-27-22)13-28-17-10-11-35-21(17)23(30)29(24(28)31)16-7-5-4-6-15(16)25/h4-12H,3,13H2,1-2H3 |
InChI Key |
KPDPOQLVAODMNM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
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